6-Nitro-2-phenyl-1H-benzo[D]imidazole
Overview
Description
6-Nitro-2-phenyl-1H-benzo[D]imidazole is a heterocyclic aromatic compound with the molecular formula C13H9N3O2. It is characterized by a benzimidazole core substituted with a nitro group at the 6-position and a phenyl group at the 2-position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
Some studies suggest that similar compounds may target enzymes likePARP-1 and PqsR , which play crucial roles in DNA repair and quorum sensing, respectively.
Mode of Action
It’s suggested that similar compounds can block the reception of aq signals at the level of pqsr, leading to a reduced transcription of certain genes .
Biochemical Pathways
Based on the potential targets, it might influence theDNA repair pathways and quorum sensing pathways .
Result of Action
Similar compounds have shown to reduce the luminescence readout, indicating a potential reduction in gene transcription .
Biochemical Analysis
Biochemical Properties
Benzoimidazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Some benzoimidazole derivatives have shown to exhibit anti-proliferative activity against certain cell lines .
Molecular Mechanism
Some benzoimidazole derivatives have been shown to block certain cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenyl-1H-benzo[D]imidazole typically involves the cyclization of o-nitroaniline derivatives with aldehydes. One common method includes the reaction of 2-nitroaniline with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-phenyl-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Cyclization: Acid catalysts such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Reduction: 6-Amino-2-phenyl-1H-benzo[D]imidazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
6-Nitro-2-phenyl-1H-benzo[D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
2-Phenyl-1H-benzo[D]imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-2-phenyl-1H-benzo[D]imidazole: The amino group confers different electronic properties and reactivity compared to the nitro group.
6-Chloro-2-phenyl-1H-benzo[D]imidazole:
Uniqueness: 6-Nitro-2-phenyl-1H-benzo[D]imidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and functional materials .
Properties
IUPAC Name |
6-nitro-2-phenyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXCSDDMCCTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353944 | |
Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-85-3 | |
Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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